molecular formula C11H13F2N B11731241 1-(2,5-Difluorophenyl)cyclobutanemethanamine

1-(2,5-Difluorophenyl)cyclobutanemethanamine

Cat. No.: B11731241
M. Wt: 197.22 g/mol
InChI Key: UXTMPYFVAPACAR-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol It is characterized by the presence of a cyclobutane ring attached to a methanamine group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)cyclobutanemethanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a using appropriate boron reagents and palladium catalysts.

    Attachment of the Methanamine Group: under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylcyclobutanone derivatives, while reduction may produce cyclobutanemethanol derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)cyclobutanemethanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

[1-(2,5-difluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

UXTMPYFVAPACAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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